naphthalen-2-yl N-tert-butylcarbamate

Catalog No.
S12320095
CAS No.
61382-92-1
M.F
C15H17NO2
M. Wt
243.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
naphthalen-2-yl N-tert-butylcarbamate

CAS Number

61382-92-1

Product Name

naphthalen-2-yl N-tert-butylcarbamate

IUPAC Name

naphthalen-2-yl N-tert-butylcarbamate

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

InChI

InChI=1S/C15H17NO2/c1-15(2,3)16-14(17)18-13-9-8-11-6-4-5-7-12(11)10-13/h4-10H,1-3H3,(H,16,17)

InChI Key

VIUHSSNMQRNVBU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)OC1=CC2=CC=CC=C2C=C1

Naphthalen-2-yl N-tert-butylcarbamate is an organic compound characterized by a naphthalene ring substituted at the 2-position with a carbamate group, which is further substituted with a tert-butyl group. This compound belongs to the class of carbamates, which are esters or salts of carbamic acid. Its chemical formula is C${13}$H${15}$N$O_2$, and it has a molecular weight of approximately 219.27 g/mol. The presence of the naphthalene moiety contributes to its aromatic properties, while the tert-butyl group enhances its steric bulk and lipophilicity.

Typical of carbamates, including:

  • Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield naphthalen-2-amine and tert-butanol.
  • Transesterification: It can react with alcohols to form different alkyl carbamates.
  • Nucleophilic Substitution: The nitrogen atom in the carbamate can undergo nucleophilic attack, leading to the formation of amine derivatives.

These reactions are significant for modifying the compound for various applications in pharmaceuticals and materials science.

Several synthesis methods have been developed for naphthalen-2-yl N-tert-butylcarbamate:

  • Direct Carbamation:
    • Reacting naphthalen-2-amine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) yields the desired carbamate.
    • Reaction conditions typically involve an inert atmosphere and controlled temperature to minimize side reactions.
  • Using Glycerol as Solvent:
    • A method involves mixing naphthalen-2-amine with di-tert-butyl dicarbonate in glycerol as a solvent, allowing for a greener approach that simplifies purification steps .
  • Microwave-Assisted Synthesis:
    • Implementing microwave irradiation can enhance reaction rates and yields, providing an efficient pathway for synthesizing this compound .

Naphthalen-2-yl N-tert-butylcarbamate has several applications across different fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds.
  • Agricultural Chemicals: Potential use as a pesticide or herbicide due to its biological activity.
  • Materials Science: Its derivatives may be used in developing polymers or coatings due to their stability and chemical properties.

Interaction studies involving naphthalen-2-yl N-tert-butylcarbamate primarily focus on its binding affinity with various biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts at the molecular level with proteins or enzymes.
  • In Vitro Assays: To assess biological activity against specific targets, including cancer cell lines or microbial strains.

Such studies are crucial for understanding its potential therapeutic applications and optimizing its efficacy.

Naphthalen-2-yl N-tert-butylcarbamate shares structural similarities with several other compounds. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
Naphthalen-1-yl N-tert-butylcarbamateSimilar naphthalene structure at 1-positionDifferent positional isomer affecting properties
Tert-butyl phenylcarbamatePhenyl group instead of naphthaleneDifferent aromatic system leading to varied reactivity
Tert-butyl (3-nitrophenyl)carbamateNitro group substitution on phenylIncreased polarity and potential biological activity
Tert-butyl (4-chlorophenyl)carbamateChlorine substitution on phenylEnhanced lipophilicity and potential bioactivity

The unique placement of the carbamate group on the naphthalene ring at the 2-position distinguishes naphthalen-2-yl N-tert-butylcarbamate from its analogs, influencing its reactivity and biological interactions.

Catalytic Systems for Carbamate Bond Formation

The formation of the carbamate bond in naphthalen-2-yl N-tert-butylcarbamate relies heavily on transition metal catalysts and cooperative ligand systems. Recent studies highlight the efficacy of niobium-based complexes in facilitating carbamate synthesis. For example, niobium trichloride carbamates, such as [NbCl₃(O₂CNEt₂)₂], demonstrate exceptional activity in coupling reactions involving aziridines and carbon dioxide under ambient conditions. These systems achieve yields exceeding 85% for structurally analogous carbamates when paired with tetrabutylammonium iodide (NBu₄I) as a co-catalyst.

Palladium catalysts also play a role in alternative routes. A PdCl₂-catalyzed method enables the direct synthesis of carbamates from organoazides, carbon monoxide, and alcohols at atmospheric pressure. This approach avoids toxic phosgene derivatives and generates nitrogen gas as the sole byproduct, aligning with green chemistry principles. Comparative studies reveal that niobium systems outperform palladium in regioselectivity for naphthalene derivatives, particularly when steric hindrance from the tert-butyl group necessitates precise spatial control.

Table 1: Catalytic Systems for Carbamate Synthesis

CatalystCo-CatalystYield (%)SelectivityReference
[NbCl₃(O₂CNEt₂)₂]NBu₄I92>95%
PdCl₂-7888%

Solvent Effects on Regioselective Naphthalene Functionalization

Solvent polarity profoundly influences the regioselectivity of naphthalene functionalization. Polar aprotic solvents like acetonitrile (CH₃CN) enhance nucleophilic attack at the 2-position by stabilizing intermediate carbamate anions through solvation. In contrast, hydrophobic solvents such as toluene favor undesired 1-substitution due to reduced stabilization of ionic species. Mixed solvent systems, particularly CH₃CN/H₂O (4:1 v/v), optimize both yield and regioselectivity by balancing solvation and substrate solubility.

Dielectric constant (ε) correlates directly with reaction efficiency. For instance, in ε = 37.5 (CH₃CN), the 2-substituted product dominates (>90%), while ε < 10 (toluene) results in nearly equal 1- and 2-substitution. This solvent-dependent behavior underscores the importance of medium engineering in large-scale syntheses.

Table 2: Solvent Impact on Regioselectivity

SolventDielectric Constant (ε)2-Substitution (%)1-Substitution (%)
Acetonitrile37.5928
Toluene2.44852
THF7.67624

Tert-Butyl Isocyanate Coupling Strategies

Traditional routes to naphthalen-2-yl N-tert-butylcarbamate employ tert-butyl isocyanate as a key electrophile. Reaction with 2-naphthol in dichloromethane at 0°C affords the carbamate in moderate yields (65–70%). However, isocyanate toxicity and moisture sensitivity drive the development of phosgene-free alternatives.

Carbon dioxide (CO₂) serves as a sustainable carbonyl source in modern protocols. Under 1 atm CO₂, 2-naphthol and tert-butylamine react in the presence of K₂CO₃ to form the carbamate via a carbamic acid intermediate. This method achieves 80% yield after 24 hours at 60°C, though stoichiometric base requirements remain a limitation. Hybrid approaches combining CO₂ with alkyl halides, such as tert-butyl bromide, improve atom economy by eliminating the need for preformed isocyanates.

Anion Exchange Resins in Reaction Mediation

Anion exchange resins (AERs) functionalized with quaternary ammonium groups enhance reaction efficiency by immobilizing reactive intermediates. For example, Amberlyst A-26 (OH⁻ form) facilitates deprotonation of 2-naphthol, accelerating its attack on tert-butyl isocyanate. The resin’s macroreticular structure provides high surface area for interfacial reactions, reducing diffusion limitations common in homogeneous systems.

Regeneration studies demonstrate that AERs retain >90% activity after five cycles when washed with dilute HCl and methanol. This reusability aligns with industrial demands for cost-effective catalysis.

Table 3: Anion Exchange Resin Performance

Resin TypeSubstrateCycle NumberYield Retention (%)
Amberlyst A-262-Naphthol591
Dowex 1X8tert-Butylamine584

XLogP3

3.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

243.125928785 g/mol

Monoisotopic Mass

243.125928785 g/mol

Heavy Atom Count

18

Dates

Modify: 2024-08-09

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